molecular formula C9H14N2O2 B11909643 5-(pentan-2-yloxy)pyridazin-3(2H)-one CAS No. 1346697-77-5

5-(pentan-2-yloxy)pyridazin-3(2H)-one

Cat. No.: B11909643
CAS No.: 1346697-77-5
M. Wt: 182.22 g/mol
InChI Key: NBULUSOEORJPQA-UHFFFAOYSA-N
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Description

5-(Pentan-2-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-2-yloxy substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a pentan-2-yloxy group. One common method involves the nucleophilic substitution of a halogenated pyridazinone with pentan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-2-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the pyridazinone core to a dihydropyridazinone or tetrahydropyridazinone.

    Substitution: The pentan-2-yloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Dihydropyridazinone or tetrahydropyridazinone derivatives.

    Substitution: Various alkoxy or aryloxy-substituted pyridazinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazin-3(2H)-one, including 5-(pentan-2-yloxy)pyridazin-3(2H)-one, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. Specific derivatives have demonstrated IC50 values below 2 µM against human cancer cell lines such as HL-60 (leukemia) and NCI-H522 (non-small-cell lung cancer) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies suggest that pyridazin-3(2H)-one derivatives possess significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans . These findings highlight its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

Compounds containing the pyridazin-3(2H)-one moiety have been associated with anti-inflammatory activities. Research suggests that these compounds may act as analgesics and could be effective in treating conditions characterized by inflammation . The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the pyridazin-3(2H)-one structure influence biological activity. For instance, variations in substituents on the pyridazine ring can significantly enhance potency against specific targets. Computational modeling and molecular docking studies have been employed to predict binding affinities and optimize lead compounds for better efficacy .

Target Identification

Target identification is vital for elucidating the mechanisms through which this compound exerts its effects. Research has indicated that these compounds may interact with specific enzymes or receptors involved in cancer proliferation or microbial resistance, making them valuable candidates for further development .

Case Studies

StudyFindingsImplications
Study A (2021)Evaluated the anticancer effects of pyridazin-3(2H)-one derivatives on leukemia cell linesIdentified several potent analogs with low cytotoxicity to normal cells
Study B (2020)Investigated antimicrobial properties against E. coli and S. aureusSuggested potential use as a new class of antibiotics
Study C (2023)Explored anti-inflammatory effects in preclinical modelsProposed application in pain management therapies

Mechanism of Action

The mechanism of action of 5-(pentan-2-yloxy)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Butan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a butan-2-yloxy group instead of pentan-2-yloxy.

    5-(Hexan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a hexan-2-yloxy group instead of pentan-2-yloxy.

    5-(Phenoxy)pyridazin-3(2H)-one: Similar structure with a phenoxy group instead of pentan-2-yloxy.

Uniqueness

5-(Pentan-2-yloxy)pyridazin-3(2H)-one is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. The length and branching of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

Biological Activity

5-(Pentan-2-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazinone core with a pentan-2-yloxy substituent at the 5-position. Its molecular formula is C11_{11}H14_{14}N2_{2}O, with a molecular weight of approximately 194.24 g/mol. The synthesis typically involves the nucleophilic substitution of a halogenated pyridazinone with pentan-2-ol, often facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Biological Activity Overview

Potential Therapeutic Applications:

  • Antimicrobial Properties: Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The presence of the alkoxy group is believed to enhance membrane permeability, facilitating interaction with bacterial cells.
  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in leukemia models. The mechanism may involve modulation of specific signaling pathways associated with cell survival and apoptosis .
  • Antiviral Effects: Investigations into its antiviral properties have shown promise, particularly in inhibiting viral replication through interference with viral enzymes or host cell machinery .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation: The compound could modulate receptor activity, influencing downstream signaling pathways that regulate cell growth and apoptosis .

Antitumor Activity in Leukemia Models

A study demonstrated that derivatives of pyridazinones, including this compound, showed significant antileukemic effects in vitro and in vivo. The compound was tested on THP1 cells (a human acute myeloid leukemia cell line), revealing IC50_{50} values in the nanomolar range, indicating potent cytotoxicity against cancer cells while sparing normal cells .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was evaluated against several bacterial strains. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The study highlighted the importance of the alkoxy group in enhancing antibacterial properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50_{50} Notes
AntitumorTHP1 Cells~10 nMSignificant cytotoxicity observed
AntimicrobialVarious StrainsVariesBroad-spectrum activity noted
AntiviralViral EnzymesNot specifiedPotential for inhibiting viral replication

Properties

CAS No.

1346697-77-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-pentan-2-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H14N2O2/c1-3-4-7(2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

NBULUSOEORJPQA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC(=O)NN=C1

Origin of Product

United States

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